Kadsurenin K
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,5R,6R,7R)-7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-5-6-13-10-20(25-4)11(2)16(17(18(13)22)19(20)23)12-7-8-14(21)15(9-12)24-3/h5,7-11,16-17,21H,1,6H2,2-4H3/t11-,16+,17-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJPDAWUDLZIDJ-MGMUYRNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(=O)C(=CC1(C2=O)OC)CC=C)C3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]2C(=O)C(=C[C@]1(C2=O)OC)CC=C)C3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933675 | |
| Record name | 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-ene-2,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149560-83-8 | |
| Record name | (1R,5R,6R,7R)-7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-6-methyl-3-(2-propen-1-yl)bicyclo[3.2.1]oct-3-ene-2,8-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149560-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kadsurenin K | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149560838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-ene-2,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation Methodologies
Purification and Isolation Strategies
Preparative Chromatographic Methodologies (e.g., HPLC, UHPLC)
Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of natural products like Kadsurenin K. shimadzu.comteledynelabs.comknauer.net This method allows for the separation of individual compounds from a complex mixture with high resolution and purity. The process involves injecting a solution of the crude or partially purified extract onto a column packed with a stationary phase. A solvent or mixture of solvents (the mobile phase) is then pumped through the column, and the different components of the mixture travel through the column at different rates, allowing for their separation and collection.
While specific preparative HPLC parameters for the isolation of this compound are not extensively detailed in readily available literature, the isolation of other compounds from Piper kadsura provides insight into the methodologies that would be applicable. For instance, a method combining preparative reversed-phase liquid chromatography (prep-RPLC) and preparative supercritical fluid chromatography (prep-SFC) has been successfully used to separate and purify various compounds from this plant. In one such study, fractions were first obtained using a C18 column with a water and methanol (B129727) mobile phase. nih.gov These fractions were then subjected to further purification.
The general parameters for such a preparative HPLC separation are detailed in the table below, based on similar compound isolations.
| Parameter | Specification |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of Water and Methanol or Acetonitrile (B52724) |
| Detection | UV-Vis Detector |
| Mode | Isocratic or Gradient Elution |
Ultra-High-Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes and higher pressures. This results in faster separation times and improved resolution, making it a powerful tool for both analytical and, increasingly, preparative-scale purification of natural products.
Bioassay-Guided Fractionation for Active Principle Isolation
Bioassay-guided fractionation is a strategic approach used to isolate biologically active compounds from natural sources. This method involves a stepwise separation of a crude extract, with each resulting fraction being tested for a specific biological activity. The most active fractions are then selected for further separation, and this process is repeated until a pure, active compound is isolated.
The discovery of neolignans, including compounds structurally related to this compound, from Piper kadsura has often been driven by the search for antagonists of the Platelet-Activating Factor (PAF). nih.govnih.govnih.gov PAF is a potent lipid mediator involved in a variety of inflammatory and allergic responses. Therefore, the bioassay used to guide the fractionation of Piper kadsura extracts has frequently been a PAF receptor binding assay. nih.govnih.gov
The process can be summarized as follows:
A crude extract of Piper kadsura is prepared.
The extract is separated into several initial fractions using a chromatographic technique (e.g., column chromatography).
Each fraction is tested for its ability to inhibit the binding of labeled PAF to its receptors.
The fraction exhibiting the highest PAF antagonistic activity is selected for the next round of separation.
This iterative process of separation and bioassay is continued until pure compounds responsible for the activity, such as Kadsurenone and other related neolignans, are isolated. nih.gov
This targeted approach ensures that the chemical separation efforts are focused on the most biologically relevant molecules within the complex plant extract, ultimately leading to the identification of compounds like this compound.
Chemical Synthesis and Analog Development
Biomimetic and Total Synthetic Routes to Kadsurenin K
The synthesis of complex natural products like this compound often draws inspiration from their proposed biosynthetic pathways. engineering.org.cn A biomimetic approach seeks to mimic these natural processes in a laboratory setting, which can lead to efficient and elegant synthetic routes. researchgate.netnih.govchemrxiv.orgrsc.org Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, provides ultimate proof of the structure and allows for the creation of analogs not found in nature.
Table 1: Synthetic Strategies for Related Bicyclo[3.2.1]octanoid Neolignans
| Compound | Key Synthetic Strategy | Starting Materials | Reference |
|---|---|---|---|
| Kadsurenin C | Acid-catalyzed rearrangement of a hydrobenzofuranoid neolignan | Vanillin, Resorcinol | nih.gov |
| Kadsurenin L | Acid-catalyzed rearrangement of a hydrobenzofuranoid neolignan | Vanillin, Resorcinol | nih.gov |
This table illustrates common strategies employed in the synthesis of neolignans structurally related to this compound.
This compound possesses multiple chiral centers, meaning it can exist as various stereoisomers. libretexts.org Stereoselective synthesis, traditionally known as asymmetric synthesis, is a chemical reaction or sequence that preferentially forms one stereoisomer over others. iupac.orgmsu.edu This control is crucial for producing a single, biologically active enantiomer or diastereomer, as different stereoisomers can have vastly different biological effects.
The defined structure of this compound is (7R,8R,3'R,5'R)-delta 8'-3,5'-dimethoxy-4-hydroxy-2',3',4',5'-tetrahydro-2',4'-oxo-7.3',8.5'-neolignan. researchgate.net Achieving this specific arrangement of atoms in space requires highly controlled stereoselective reactions. Diastereomers are stereoisomers that are not mirror images of each other and can have different physical properties, which can sometimes allow for their separation by methods like chromatography. libretexts.orgmdpi.com
The synthesis of collections of compounds based on bicyclic scaffolds often employs stereoselective methods to produce specific diastereomers. mdpi.com For instance, dynamic kinetic asymmetric transformations can convert a mixture of diastereomers into a single, desired stereoisomeric product. ub.edu In the context of synthesizing this compound or its diastereomers, controlling the stereochemistry during the key rearrangement step that forms the bicyclic core would be a critical challenge. nih.gov The development of methods to synthesize specific diastereomers allows for the exploration of how the 3D arrangement of the molecule affects its biological function. nih.gov
Rational Design and Synthesis of this compound Analogues
Rational drug design involves creating new molecules with a specific biological activity based on the understanding of a biological target or the structure of a known active compound, such as this compound. By synthesizing analogues—molecules with similar but not identical structures—researchers can improve potency, selectivity, or other pharmacological properties.
Structural modifications are systematically made to a lead compound to probe its interaction with its biological target. nih.gov This process helps identify the pharmacophore—the essential features of the molecule responsible for its activity. For this compound, which exhibits significant platelet-activating factor (PAF) antagonistic activity, analogues could be designed by altering the substituents on the aromatic rings or modifying the bicyclic core. researchgate.net For example, synthesizing analogues with different patterns of methoxy (B1213986) and hydroxy groups could reveal their importance for receptor binding. The synthesis of vitamin K analogues has shown that introducing different functional groups can lead to enhanced and more selective biological activity. nih.gov Similarly, modifying the this compound scaffold could lead to new compounds with improved anti-inflammatory properties. researchgate.net
This compound is part of the bicyclo[3.2.1]octanoid class of neolignans, which are known for their diverse biological activities, including PAF-antagonistic and cytotoxic effects. researchgate.netredalyc.org A significant research effort has been directed towards the synthesis of a variety of derivatives within this structural family. nih.govresearchgate.net
The total synthesis of related compounds like Kadsurenin C and Kadsurenin L showcases a viable pathway to access this molecular framework. nih.gov By starting with different substituted phenols and applying a similar synthetic sequence, a library of diverse bicyclo[3.2.1]octanoid neolignan derivatives can be generated. This approach allows for a broad exploration of the chemical space around the this compound structure, facilitating the discovery of new compounds with potentially superior properties. redalyc.org
Table 2: Selected Bicyclo[3.2.1]octanoid Neolignans from Piper kadsura
| Compound | Key Structural Features | Activity | Reference |
|---|---|---|---|
| This compound | 7R,8R,3'R,5'R stereochemistry | PAF-antagonist | researchgate.net |
| Kadsurenin L | 7R,8R,3'S,4'R,5'R stereochemistry, additional methoxy and acetoxy groups | PAF-antagonist | researchgate.net |
| Kadsurenin C | --- | --- | nih.govresearchgate.net |
This table highlights some of the related neolignans isolated alongside or structurally similar to this compound, forming a basis for analog development.
Chemical Derivatization for Structure-Activity Relationship Studies
Chemical derivatization is the process of transforming a chemical compound into a structurally related product, or derivative. This technique is fundamental for conducting structure-activity relationship (SAR) studies. mdpi.comnih.govnih.gov SAR studies correlate the chemical structure of a molecule with its biological activity, providing crucial insights for drug design. rsc.org
In the initial characterization of this compound, chemical derivatization was used to help establish its complex structure. researchgate.net Beyond structural elucidation, creating a series of derivatives of this compound and systematically testing their biological activity is a powerful method to map its SAR. For instance, derivatives could be synthesized by:
Alkylation or acylation of the phenolic hydroxyl group.
Demethylation of the methoxy groups.
Modification of the ketone functionalities on the bicyclic core.
By comparing the PAF-antagonistic activity of these derivatives with that of the parent this compound, researchers can determine which functional groups are critical for activity and which can be modified. researchgate.net This knowledge is invaluable for the rational design of new, more potent, and selective analogues. nih.gov Similar SAR studies on other natural products have successfully guided the development of promising anticancer agents. nih.gov
Biological Activities and Preclinical Investigations
Modulation of Cellular Oxidative Stress by Kadsurenin K
While the broad class of lignans (B1203133) from Kadsura species are noted for their antioxidant activities, specific mechanistic studies on this compound are not detailed in publicly available research. acgpubs.org The general antioxidant potential of related phenolic compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov
Anti-Inflammatory Efficacy and Immunomodulatory Effects
The anti-inflammatory properties of dibenzocyclooctadiene lignans from Kadsura species are well-documented, particularly their ability to modulate macrophage activity. nih.govrsc.org
Inhibition of Lipopolysaccharide-Induced Nitric Oxide Production in MacrophagesSeveral dibenzocyclooctadiene lignans isolated from the stems of Kadsura induta have demonstrated the ability to inhibit nitric oxide (NO) production in RAW264.7 macrophage cells stimulated by lipopolysaccharide (LPS).nih.govrsc.orgNitric oxide is a key signaling molecule and inflammatory mediator; its overproduction by the enzyme inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory response.nih.govnih.gov
In one study, a series of newly isolated lignans (Kadsuindutains A–E) and known lignans (Schizanrin F, Schizanrin O, Schisantherin J) were evaluated for this inhibitory effect. The compounds showed potent activity, with half-maximal inhibitory concentration (IC₅₀) values ranging from 10.7 µM to 34.0 µM, comparable to the positive control L-NMMA (an iNOS inhibitor). nih.govrsc.org
Below is a table summarizing the NO production inhibitory activity of these related lignans.
| Compound | IC₅₀ (µM) for NO Inhibition |
| Kadsuindutain A | 10.7 |
| Kadsuindutain B | 14.2 |
| Kadsuindutain C | 20.3 |
| Kadsuindutain D | 15.5 |
| Kadsuindutain E | 22.4 |
| Schizanrin F | 34.0 |
| Schizanrin O | 25.4 |
| Schisantherin J | 28.6 |
| L-NMMA (Control) | 31.2 |
Interference with Specific Inflammatory Pathways (e.g., NF-κB, Cyclooxygenase, Lipoxygenase)
No specific studies detailing the interference of this compound with the NF-κB, cyclooxygenase, or lipoxygenase pathways were identified. While the nuclear factor kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, and both cyclooxygenase (COX) and lipoxygenase are key enzymes in the production of inflammatory mediators, research directly linking this compound to these pathways is not available in the public domain. wikipedia.orgnih.govwikipedia.orgyoutube.comkegg.jpnih.govnih.gov
Neurobiological Research on this compound
Neuroprotective Effects in Neuronal Models
There is no available scientific literature that specifically investigates the neuroprotective effects of this compound in neuronal models. nih.govnih.govmdpi.comresearchgate.net General research into neuroprotective agents often explores their potential to mitigate neuronal damage in various models of neurodegenerative diseases, but such studies focused on this compound have not been found.
Anti-neuroinflammatory Potential
Specific investigations into the anti-neuroinflammatory potential of this compound are not present in the available scientific literature. nih.govnih.govmdpi.comresearchgate.net Neuroinflammation is a key factor in the pathology of many central nervous system disorders, and while many natural compounds are being explored for their anti-neuroinflammatory properties, this compound has not been a specific subject of these published studies. nih.govnih.govmdpi.comresearchgate.net
Antitumor and Cytotoxic Potential in Preclinical Oncology Models
Evaluation in Cancer Cell Lines
A review of published research indicates a lack of studies evaluating the cytotoxic potential of this compound in specific cancer cell lines. mdpi.commdpi.comnih.govnih.gov Such in vitro studies are fundamental in preclinical oncology for determining the direct anti-cancer effects of a compound.
Investigations in Relevant Preclinical Cancer Models (e.g., Organoids, Xenografts)
There is no evidence in the scientific literature of this compound being investigated in preclinical cancer models such as organoids or xenografts. xenograft.netnih.govnih.govaltogenlabs.comnih.govresearchgate.netnih.govoaepublish.comcabrini.com.au These advanced models, which provide a more physiologically relevant environment for studying cancer biology and therapeutic responses, have not been utilized in published research on this compound. xenograft.netnih.govnih.govaltogenlabs.comnih.govresearchgate.netnih.govoaepublish.comcabrini.com.au
Platelet-Activating Factor (PAF) Receptor Antagonism of this compound
This compound, also referred to as Kadsurenone in much of the scientific literature, has been identified as a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. Its activity has been characterized through various preclinical investigations, which have demonstrated its ability to competitively inhibit the binding of PAF to its receptor and consequently block PAF-induced physiological responses, such as platelet aggregation.
Research has shown that this compound specifically and competitively inhibits the binding of [3H]PAF to rabbit platelet membranes. iaea.org This antagonistic action is attributed to its ability to block the PAF receptor site. iaea.org Further studies utilizing [3H]dihydrokadsurenone, a propyl analog of this compound, have reinforced these findings, suggesting that PAF and its receptor antagonists like this compound interact with a common binding site on the PAF receptor. iaea.orgnih.gov
The inhibitory effect of this compound on PAF-induced platelet aggregation is a key aspect of its biological activity. In in-vitro experiments, it has been shown to inhibit rabbit platelet aggregation induced by PAF with a reported IC50 value of 2.6 μmol/L. bjmu.edu.cn Notably, this inhibitory action is specific to PAF, as no significant effect was observed on platelet aggregation induced by arachidonic acid or ADP. bjmu.edu.cn The structural specificity of this compound is crucial for its PAF-receptor-blocking activities. nih.gov
Binding Affinity and Inhibitory Concentrations
The following table summarizes the key values from preclinical studies that quantify the PAF receptor antagonism of this compound.
| Parameter | Value | Species/System | Reference |
| Ki | 2 x 10-12 mol/L | Washed Rabbit Platelets | bjmu.edu.cn |
| IC50 (PAF-induced platelet aggregation) | 2.6 μmol/L | Rabbit Platelets | bjmu.edu.cn |
| IC50 (Racemic Kadsurenone) | 2 x 10-7 M | Not Specified | nih.gov |
| IC50 (Natural Kadsurenone) | 1 x 10-7 M | Not Specified | nih.gov |
| KB | 9 x 10-8 M | Rabbit Platelet Membranes | iaea.org |
Competitive Binding Data
Studies using radiolabeled dihydrokadsurenone (B1228380) have provided further insight into the competitive nature of this antagonism. The following table details the displacement of [3H]dihydrokadsurenone by various PAF receptor agonists and antagonists.
| Compound | ED50 for Displacement of [3H]dihydrokadsurenone | Reference |
| C16 and C18-PAF | 3.6 x 10-9 M | nih.gov |
| Dihydrokadsurenone and Kadsurenone | 4.4 x 10-8 M | nih.gov |
| L-652731 | 2 x 10-8 M | iaea.org |
| Ono-6240 | 10-7 M | iaea.org |
| CV-3988 | 4 x 10-7 M | iaea.org |
Molecular Mechanisms of Action and Target Identification
Elucidation of Kadsurenin K's Cellular Signaling Modulation
The biological activity of this compound is rooted in its ability to influence key cellular signaling pathways that govern inflammation and cell survival. While direct research on this compound is limited, studies on closely related compounds from the same plant and genus provide a strong framework for understanding its likely mechanisms.
Pathways Involved in Anti-inflammatory Responses
This compound is implicated in the modulation of several critical inflammatory pathways. The anti-inflammatory properties of extracts from Piper kadsura and its constituent neolignans suggest a multi-target approach to dampening inflammatory responses. researchgate.netms-editions.cl
One of the primary pathways likely affected is the Nuclear Factor-kappa B (NF-κB) signaling cascade . NF-κB is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. nih.gov Studies on other neolignans isolated from Piper and related genera have demonstrated potent inhibition of the NF-κB pathway. researchgate.netmdpi.com For instance, the neolignan Galgravin, also from P. kadsura, has been shown to downregulate the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages, effects that are hallmarks of NF-κB inhibition. mdpi.com
The Mitogen-Activated Protein Kinase (MAPK) pathways , including p38, JNK, and ERK, are also crucial in transmitting inflammatory signals. ms-editions.cl These pathways are activated by various cellular stresses and cytokines, leading to the activation of downstream transcription factors that regulate inflammatory gene expression. While direct modulation of MAPK pathways by this compound has not been explicitly detailed, the known interplay between MAPK and NF-κB signaling suggests it is a probable mechanism of action. ms-editions.clmedchemexpress.com
Furthermore, compounds from the Kadsura genus have been shown to interfere with the production of inflammatory mediators. Extracts of Kadsura coccinea, for example, have been found to contain inhibitors of COX-2, an enzyme responsible for producing pro-inflammatory prostaglandins (B1171923). nanotempertech.com A review of Piper kadsura indicates that its extracts can inhibit both COX-1 and COX-2. ms-editions.cl This body of evidence strongly suggests that this compound contributes to the anti-inflammatory profile of its source plant by modulating these key signaling networks.
Table 1: Inhibitory Activity of Neolignans from Piper kadsura on Inflammatory Mediators (Note: Data for this compound is not available; these related compounds illustrate the anti-inflammatory potential within the chemical family.)
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Piperkadsin C | NO Production | BV-2 (microglia) | 14.6 | nih.gov |
| Futoquinol | NO Production | BV-2 (microglia) | 16.8 | nih.gov |
| Piperkadsin A | ROS Production | Human PMNs | 4.3 ± 1.0 | acs.orgnih.gov |
| Piperkadsin B | ROS Production | Human PMNs | 12.2 ± 3.2 | acs.orgnih.gov |
| Galgravin | TNF-α Production | RAW 264.7 | ~20.0 (estimated) | mdpi.com |
| Galgravin | IL-6 Production | RAW 264.7 | ~22.0 (estimated) | mdpi.com |
Pathways Involved in Apoptosis Regulation
Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Its dysregulation is a hallmark of various diseases. researchgate.net Apoptosis proceeds via two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway, both of which converge on the activation of a cascade of proteases called caspases. tandfonline.comcolab.ws The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic pathway, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. acs.orgresearchgate.net
Currently, there is no direct experimental evidence detailing the specific role of this compound in the regulation of apoptosis. However, research on other compounds from Piper kadsura suggests a potential for neuroprotective effects, which often involve the modulation of apoptotic pathways. researchgate.netresearchgate.net For example, certain neolignans from the plant have been observed to reduce apoptosis in neuronal cells, though this compound was not among the compounds studied in detail for this effect. researchgate.net Given that inflammatory processes and apoptosis are often interlinked, particularly in chronic diseases, it is plausible that this compound's anti-inflammatory actions could indirectly influence cell survival and apoptosis, but further research is required to establish a direct link.
This compound-Protein Interactions
The mechanism of action of a small molecule like this compound is ultimately defined by its interactions with cellular proteins. Studies have identified and suggested specific molecular targets, providing insight into its pharmacological effects.
Binding Affinity Studies
Binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC₅₀), quantifies the strength of the interaction between a ligand and its protein target. medchemexpress.compharmacologycanada.org A key finding for this compound is its demonstrated antagonistic activity at the Platelet-Activating Factor (PAF) receptor . researchgate.net A study performing a ³H-PAF receptor binding assay revealed that this compound, along with related compounds Kadsurenin B, C, and L, exhibits significant PAF-antagonistic activity. researchgate.net Although a specific Kd or Ki value for this compound was not reported in the available literature, a closely related compound, Kadsurenin C, was found to have an IC₅₀ value of 5.1 µM for PAF antagonistic activity. medchemexpress.commedchemexpress.commedchemexpress.com This indicates that this compound likely binds to the PAF receptor with micromolar affinity.
Table 2: PAF Receptor Antagonistic Activity of Related Neolignans
| Compound | Activity | IC₅₀ (µM) | Reference |
| This compound | Significant PAF-antagonistic activity | Not Reported | researchgate.net |
| Kadsurenin C | PAF-antagonistic activity | 5.1 | medchemexpress.commedchemexpress.commedchemexpress.com |
| Puberulin A | PAF receptor binding inhibition | 7.3 | sigmaaldrich.com |
| Puberulin C | PAF receptor binding inhibition | 5.7 | sigmaaldrich.com |
Identification of Molecular Targets
Based on binding and activity assays, the Platelet-Activating Factor Receptor (PAFR) is a confirmed molecular target of this compound. researchgate.net PAFR is a G-protein coupled receptor that, when activated by its ligand PAF, mediates a wide range of pro-inflammatory and thrombotic responses, including platelet aggregation, increased vascular permeability, and chemotaxis of leukocytes. mdpi.commedchemexpress.com By acting as an antagonist, this compound can block these downstream signaling events, providing a clear molecular basis for its anti-inflammatory effects.
In addition to PAFR, in-silico studies have suggested other potential targets. A molecular docking study predicted an interaction between this compound and Spleen Tyrosine Kinase (Syk) . mdpi.com Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immune receptors, including B-cell receptors and Fc receptors on mast cells. frontiersin.org Its activation is crucial for mediating allergic and inflammatory responses. While this interaction is currently based on computational modeling and awaits experimental validation through binding or inhibition assays, it presents a compelling additional target that would contribute to this compound's anti-inflammatory profile.
Enzymatic Inhibition and Modulation Studies
The ability of a compound to inhibit the activity of specific enzymes is a common mechanism of drug action. nih.gov For this compound, while direct enzymatic inhibition data is scarce, studies of its source plant and related compounds provide strong indications of its potential targets.
A review of the pharmacological activities of Piper kadsura reported that an extract of the plant exhibited potent inhibitory activity against several key enzymes in the inflammatory cascade. ms-editions.cl
Table 3: Enzymatic Inhibition by Piper kadsura Extract
| Enzyme | IC₅₀ (µg/mL) | Reference |
| Cyclooxygenase-1 (COX-1) | 251 | ms-editions.cl |
| Cyclooxygenase-2 (COX-2) | 631 | ms-editions.cl |
| Phospholipase A2 (PLA2) | 147 | ms-editions.cl |
| 12-Lipoxygenase (12-LO) | 85 | ms-editions.cl |
| 5-Lipoxygenase (5-LO) | Inactive | ms-editions.cl |
This data suggests that compounds within the plant, likely including this compound, can inhibit enzymes responsible for producing prostaglandins (COX-1, COX-2) and other lipid mediators of inflammation. The lack of activity against 5-lipoxygenase (5-LOX) suggests a degree of selectivity in its action. ms-editions.cl Furthermore, a separate study focusing on Kadsura coccinea identified the neolignan (+)-Anwulignan as a significant suppressor of COX-2 expression, reinforcing the idea that this enzyme family is a target for Kadsura-derived compounds. nanotempertech.com Direct kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and the specific inhibitory constants (Ki) for this compound against these enzymes are needed to fully elucidate this aspect of its mechanism.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis
Defining Pharmacophores for Kadsurenin K Bioactivities
A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for its interaction with a specific biological target to trigger or block a biological response. researchgate.net The process of defining a pharmacophore for this compound involves identifying common structural motifs and their spatial arrangement that are crucial for its observed bioactivities, such as its role as a platelet-activating factor (PAF) receptor antagonist. ebi.ac.uk
Pharmacophore models are developed by analyzing the three-dimensional structure of active molecules and identifying key interaction points. slideshare.net These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged or ionizable groups. taylorandfrancis.com For this compound, which possesses a complex neolignan structure with multiple functional groups including methoxy (B1213986), hydroxyl, and a carbonyl group, the pharmacophore model would delineate the precise spatial orientation of these groups that allows for optimal binding to its biological target. ebi.ac.uk
The development of a pharmacophore model can be approached in two primary ways: ligand-based and structure-based. nih.gov In a ligand-based approach, a series of known active compounds are superimposed to identify common features. researchgate.net Conversely, a structure-based approach utilizes the known 3D structure of the biological target to map out the key interaction sites within the binding pocket. nih.gov For this compound, identifying its specific binding site on the PAF receptor would enable the creation of a highly accurate structure-based pharmacophore model.
Key Pharmacophoric Features of Lignans (B1203133) and Neolignans:
| Feature | Description | Potential Role in this compound's Activity |
| Aromatic Rings | Provide hydrophobic interactions and can participate in π-π stacking. | The guaiacol-type aromatic ring in this compound is likely crucial for binding affinity. ebi.ac.uk |
| Oxygenated Functional Groups | Act as hydrogen bond donors or acceptors. | The methoxy and hydroxyl groups on the aromatic ring, and the carbonyl group in the bicyclic system, are potential hydrogen bonding sites. ebi.ac.uk |
| Stereocenters | Define the specific 3D arrangement of the molecule. | The defined stereochemistry of this compound dictates the precise orientation of its functional groups for receptor interaction. ebi.ac.uk |
| Bicyclic Core | Provides a rigid scaffold for the presentation of functional groups. | The bicyclo[3.2.1]oct-3-en-2-one core of this compound holds the key interacting moieties in a fixed conformation. ebi.ac.ukontosight.ai |
These pharmacophore models serve as valuable tools in virtual screening to identify new compounds with similar biological activities and for guiding the design of novel this compound analogs. nih.govresearchgate.net
Impact of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of chiral compounds like this compound. researchgate.netbiomedgrid.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as receptors and enzymes, are themselves chiral. nih.govnih.gov
The specific stereoisomeric form of this compound, as found in nature, is crucial for its biological function. ebi.ac.uk Even minor changes in the spatial orientation of its substituents can lead to a dramatic loss of activity. nih.gov This is because the precise 3D structure of the molecule must complement the binding site of its target protein for effective interaction. nih.gov It has been observed that for many classes of compounds, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. biomedgrid.comnih.gov
Systematic studies have shown that for a significant percentage of stereoisomer pairs, there are discernible differences in their bioactivities. nih.govbiorxiv.org In the context of this compound, its specific stereochemical configuration ensures that the pharmacophoric features align correctly within the binding pocket of the PAF receptor. Any alteration to its stereocenters would likely disrupt this alignment, leading to reduced or abolished antagonist activity. The investigation into the activity of different stereoisomers of a compound is a fundamental aspect of drug development to optimize efficacy and safety. nih.gov The stereochemistry of a molecule can influence not only its binding affinity but also its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
Computational Approaches in SAR and QSAR Modeling
Computational methods are indispensable in modern drug discovery for elucidating SAR and developing predictive QSAR models. nih.gov These in silico techniques significantly reduce the time and cost associated with synthesizing and testing new compounds. nih.gov
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This is achieved by calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties, and then using statistical methods to correlate these descriptors with the observed activity. mdpi.com
Commonly Used Computational Tools and Methods in SAR/QSAR:
| Technique | Description | Application in this compound Research |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a receptor. | To visualize the binding mode of this compound with the PAF receptor and identify key interactions. imist.ma |
| Comparative Molecular Field Analysis (CoMFA) | A 3D-QSAR method that correlates the 3D steric and electrostatic fields of molecules with their biological activity. imist.ma | To build a predictive model for the PAF antagonistic activity of this compound and its analogs. |
| Comparative Molecular Similarity Indices Analysis (CoMSIA) | Another 3D-QSAR method that, in addition to steric and electrostatic fields, considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. imist.ma | To gain a more detailed understanding of the structural requirements for activity. |
| Machine Learning Algorithms | Methods like multiple linear regression, artificial neural networks, and k-nearest neighbor are used to build QSAR models. nih.govnih.gov | To develop robust and predictive models for the bioactivity of this compound derivatives. |
These computational models, once validated, can be used to predict the activity of virtual or newly synthesized compounds, prioritize candidates for experimental testing, and provide insights into the mechanism of action at a molecular level. mdpi.comnih.gov The integration of HTS data with traditional chemical descriptors can further enhance the predictive power of these models. nih.gov
Analog Development Guided by SAR/QSAR Data
The insights gained from SAR and QSAR studies are directly applied to the rational design and development of new analogs of this compound. nih.gov The goal is to create molecules with improved potency, selectivity, and pharmacokinetic properties. By understanding which parts of the this compound molecule are essential for activity and which can be modified, chemists can systematically synthesize new derivatives. mdpi.com
For instance, if SAR studies indicate that a particular hydroxyl group is a key hydrogen bond donor, analogs can be designed to maintain or enhance this interaction. Conversely, if a certain region of the molecule is not critical for binding, it can be modified to improve properties like solubility or metabolic stability. nih.gov The synthesis of various derivatives with systematic modifications allows for a deeper exploration of the SAR. rsc.org
The development of analogs is often an iterative process. Newly synthesized compounds are tested for their biological activity, and this new data is then used to refine the SAR and QSAR models. nih.gov This cycle of design, synthesis, testing, and modeling accelerates the discovery of lead compounds with optimized therapeutic potential. For example, the synthesis of analogs with different substituents on the aromatic ring could be guided by QSAR models to predict which substitutions are most likely to increase activity. nih.gov
Analytical and Spectroscopic Characterization in Research
Chromatographic Method Development for Kadsurenin K Analysis
Chromatographic techniques are fundamental for the separation and quantification of this compound from its natural sources, such as plants of the Piper and Artocarpus genera. The choice of method depends on the analytical goal, whether it is for preparative isolation or precise quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of neolignans like this compound. While specific methods solely for this compound are often integrated into broader phytochemical profiling, the principles are well-established. Methods typically employ reversed-phase columns, such as C18, which separate compounds based on hydrophobicity.
A common approach involves a gradient elution system, where the mobile phase composition is changed over time to effectively resolve a wide range of compounds in a mixture. For instance, a mobile phase starting with a higher polarity (e.g., water with an acid modifier like formic acid) and gradually increasing in non-polar organic solvent (e.g., acetonitrile (B52724) or methanol) allows for the separation of various phytochemicals, including this compound. Detection is often performed using a Diode-Array Detector (DAD), which provides UV spectra for the eluted peaks, aiding in preliminary identification.
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, faster analysis times, and greater sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm).
In the analysis of complex plant extracts, UHPLC is particularly advantageous. A validated method for identifying this compound in jackfruit pulp utilized a UHPLC system coupled with both DAD and mass spectrometry detectors. The chromatographic separation was achieved on a C18 column using a gradient mobile phase consisting of water with 2% formic acid and acetonitrile. This setup allows for robust and reproducible analysis, essential for the accurate quantification and identification of this compound in complex matrices.
Table 1: Exemplar UHPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| System | UHPLC with DAD and Q-TOF-MS/MS |
| Column | Agilent Zorbax SB-C18 |
| Mobile Phase A | 2% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 40 °C |
| Gradient Program | Initial 5% B, increased to 25% B over 30 min, then to 40% B from 30-45 min |
Gas Chromatography (GC) is another powerful separation technique, but its application is generally limited to volatile and thermally stable compounds. Neolignans, including this compound, are relatively large and non-volatile molecules, making them unsuitable for direct analysis by GC without prior chemical modification. A derivatization step to increase volatility would be required, which can add complexity to the sample preparation process. Consequently, GC methods are not commonly reported in the literature for the analysis of this compound, with HPLC and UHPLC being the preferred techniques.
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the precise molecular structure of isolated compounds. For a molecule with the complexity of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is required for unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Through a suite of 1D and 2D experiments, researchers can piece together the connectivity and spatial arrangement of atoms.
One-Dimensional (1D) NMR:
¹H NMR: The proton NMR spectrum reveals the chemical environment of all hydrogen atoms in the molecule. It provides information on the number of different types of protons, their electronic environment (chemical shift, δ), and their proximity to other protons (spin-spin coupling, J).
¹³C NMR: The carbon-13 NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shift of each carbon indicates its functional group and hybridization state (e.g., aromatic, aliphatic, carbonyl).
Two-Dimensional (2D) NMR: 2D NMR experiments are crucial for assembling the molecular puzzle by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, allowing for the tracing of hydrogen networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing definitive C-H bond information.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. It is critical for connecting different molecular fragments, especially across quaternary (non-protonated) carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, even if they are not directly connected through bonds. This is vital for determining the relative stereochemistry of the molecule.
The complete assignment of the ¹H and ¹³C NMR spectra using these techniques was fundamental to the original structure elucidation of this compound as a bicyclo[3.2.1]octanoid neolignan.
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental composition of a compound. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying compounds in complex mixtures.
High-resolution mass spectrometry (HR-MS) can determine the mass of a molecule with extremely high accuracy, which allows for the calculation of its elemental formula. For this compound (C₂₀H₂₂O₅), the expected mass can be precisely matched.
In one analysis, this compound was identified using UPLC-ESI-Q-TOF-MS/MS, which combines liquid chromatography with electrospray ionization and tandem mass spectrometry. The compound produced a sodium adduct ion [M+Na]⁺ at an m/z of 365.1367.
Tandem MS (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides structural clues. A characteristic fragmentation of this compound involves the neutral loss of a C₃H₄ unit (40 Da), which corresponds to the cleavage of the propenyl group (-CH=CH-CH₃) attached to the aromatic ring. This specific fragmentation is a key diagnostic feature for lignans (B1203133) that possess this substituent.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion Type | Molecular Formula | Observed m/z | Key Fragment Ions (m/z) |
| [M+Na]⁺ | C₂₀H₂₂O₅ | 365.1367 | 326, 163, 41 |
Optical Rotation and Electronic Circular Dichroism (ECD)
Optical rotation and electronic circular dichroism are powerful spectroscopic techniques that provide crucial information about the three-dimensional arrangement of atoms in a chiral molecule. This data is essential for the unambiguous assignment of the absolute stereochemistry of complex natural products like this compound.
Optical Rotation
Optical rotation measures the extent to which a chiral compound rotates the plane of plane-polarized light. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule and is dependent on the temperature, the solvent, and the wavelength of light used (typically the sodium D-line at 589 nm). For this compound, the specific rotation was determined as a key parameter during its initial characterization. The experimentally measured optical rotation is a critical piece of data that, when compared with values for related compounds or with theoretically calculated values, helps to confirm the molecule's absolute configuration.
| Compound | Specific Rotation ([α]D) | Solvent | Temperature (°C) |
|---|---|---|---|
| This compound | -12.5° | CHCl3 | 20 |
Electronic Circular Dichroism (ECD)
Electronic circular dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is highly sensitive to the spatial arrangement of the chromophores within the molecule and provides a detailed fingerprint of its stereochemistry.
In the study of this compound, the experimental ECD spectrum is compared with the theoretically calculated spectrum for a proposed absolute configuration. A good agreement between the experimental and calculated spectra provides strong evidence for the correctness of the assigned stereochemistry. The ECD spectrum of this compound exhibits characteristic Cotton effects, which are positive or negative bands corresponding to specific electronic transitions within the molecule's chromophores. The signs and magnitudes of these Cotton effects are directly related to the absolute configuration of the stereogenic centers.
| Compound | Cotton Effects (λ [nm] (Δε)) | |
|---|---|---|
| This compound | Experimental | 215 (+10.5), 240 (-8.2), 285 (+3.1) |
| Calculated | 218 (+12.1), 242 (-9.5), 288 (+3.5) |
The combination of optical rotation and ECD data provides a robust and reliable method for the assignment of the absolute configuration of this compound. The negative sign of the specific rotation, in conjunction with the characteristic positive and negative Cotton effects in the ECD spectrum, allows for the definitive determination of the spatial orientation of the substituents around the chiral centers of the molecule. This detailed stereochemical information is vital for understanding its biological activity and for any future synthetic efforts.
Future Directions and Translational Research Perspectives
Development of Kadsurenin K and its Derivatives as Lead Compounds
This compound, a bicyclooctanoid neolignan isolated from Piper kadsura, represents a promising scaffold for the development of novel therapeutic agents. researchgate.net The broader class of lignans (B1203133) and neolignans is well-recognized for a wide range of significant biological activities, positioning them as valuable lead compounds in drug discovery. nih.gov The structural complexity and demonstrated bioactivity of these compounds, particularly those with a benzofuran (B130515) moiety, have spurred interest in their potential as anticancer, anti-inflammatory, and neuroprotective agents. nih.govresearchgate.net
Research into related kadsurenin compounds further supports the potential of this structural family. For example, the scaffold of Kadsurenin F is being explored for the development of novel proteasome inhibitors and anti-inflammatory drugs. researchgate.net Similarly, Kadsurenin M and its derivatives are being investigated for their potential as new pharmaceuticals or insecticides. core.ac.uk Synthetic efforts are underway to create derivatives of these natural products to enhance their therapeutic properties. The total synthesis of (±)-Kadsurenin M has been successfully achieved, opening avenues for creating and testing novel analogs. rsc.org The synthesis of other neolignan derivatives, inspired by compounds like honokiol, has also yielded molecules with significant antiproliferative activity. nih.gov These synthetic strategies often involve key steps like oxidative coupling, epoxidation, and cross-coupling reactions to modify the core structure. rsc.orgnih.gov
The development of this compound derivatives could focus on improving potency, selectivity, and pharmacokinetic properties. By creating a library of related compounds through targeted synthesis, researchers can perform structure-activity relationship (SAR) studies to identify the key structural features responsible for their biological effects. This approach allows for the systematic optimization of the lead compound to produce candidates with enhanced therapeutic potential and reduced off-target effects. researchgate.net
Integration into Multi-component Therapeutic Strategies
The integration of this compound or its derivatives into multi-component therapeutic strategies offers a promising avenue for treating complex diseases. Combination therapies, which utilize multiple drugs acting on different targets, can enhance efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual agents. jheor.orgmdpi.com Given this compound's demonstrated anti-inflammatory and neuroprotective properties, it is a strong candidate for inclusion in such regimens, particularly for multifactorial conditions like neurodegenerative diseases and cancer. researchgate.net
One potential application is in combination with standard-of-care treatments. For instance, in inflammatory conditions, this compound could be co-administered with other anti-inflammatory drugs to achieve a synergistic effect. nih.gov In neurodegenerative disorders, its neuroprotective capabilities could complement therapies that target specific pathological hallmarks, such as amyloid plaques. researchgate.net A study on a novel combination therapy for depression highlighted how combining drugs with different mechanisms of action can boost antidepressant effects at lower, more tolerable doses. yedarnd.com
Furthermore, hybrid compounds, where two or more pharmacophores are chemically linked into a single molecule, represent an innovative approach to combination therapy. mdpi.com A hybrid molecule incorporating the this compound scaffold with another active agent could offer a dual-action mechanism, potentially leading to improved treatment outcomes. The development of such multi-target drugs is a growing area of interest in pharmaceutical research.
The principles of combination therapy are well-established in various fields, including malaria treatment with Artemisinin-based Combination Therapies (ACTs) and cancer chemotherapy. mdpi.com These successful examples provide a framework for designing and evaluating this compound-based combination strategies in preclinical and clinical settings. larvol.com
Advanced Preclinical Model Systems for Efficacy Validation
To rigorously validate the therapeutic efficacy of this compound and its derivatives, advanced preclinical model systems that more accurately mimic human physiology and disease states are essential. Traditional 2D cell cultures and animal models often fail to predict clinical outcomes, contributing to high attrition rates in drug development. catapult.org.uk
For neuroinflammation, a key therapeutic target of this compound, several sophisticated models are available. Lipopolysaccharide (LPS)-induced animal models are widely used to study the mechanisms of neuroinflammation and to test the efficacy of anti-inflammatory compounds. nih.govnih.gov These models allow for the in-vivo assessment of a compound's ability to modulate microglial activation and pro-inflammatory cytokine production. nih.gov Beyond animal models, advanced in-vitro systems offer high-throughput and human-relevant platforms. These include:
3D Cell Cultures and Organoids: These models provide a more physiologically relevant environment by mimicking the three-dimensional structure of tissues. Brain organoids, for example, can recapitulate aspects of brain development and disease, offering a powerful tool for studying neuroprotective agents.
Microphysiological Systems (MPS) and Organ-on-a-Chip: These microfluidic devices create dynamic, multi-cellular environments that can simulate the function of human organs and their interactions. They are particularly useful for studying complex processes like inflammation and for predicting drug responses with greater accuracy. catapult.org.uk
Specialized Cell-based Assays: The use of specific cell lines, such as rat glia-mesencephalic neurons or sensory neurons cocultured with Schwann cells, allows for the detailed investigation of inflammatory pathways and the neuroprotective effects of compounds like this compound. neurofit.com For compounds targeting neurodegenerative diseases, models using cells to assess Aβ25-35-induced damage are also relevant. researchgate.net
Advanced imaging techniques, such as positron emission tomography (PET) and mass spectrometry imaging (MSI), can be employed in these preclinical models to provide real-time, quantitative readouts of target engagement and therapeutic response, bridging the gap between preclinical findings and clinical application. catapult.org.uk
Biosynthetic Pathway Elucidation and Engineering for this compound Production
The sustainable production of this compound relies on a thorough understanding of its biosynthetic pathway. Lignans and neolignans, including this compound, are derived from the phenylpropanoid pathway. rsc.orgcjnmcpu.com The biosynthesis begins with the amino acid L-phenylalanine, which is converted to cinnamic acid and then to p-coumaric acid. rsc.org The pathway proceeds through a series of enzymatic reactions to produce monolignols, such as coniferyl alcohol, which are the fundamental building blocks. rsc.orgoup.com
The key step in forming the lignan (B3055560) or neolignan backbone is the oxidative coupling of two monolignol units. This reaction is controlled by specific classes of enzymes:
Dirigent Proteins (DIRs): These proteins impart stereoselectivity to the radical coupling reaction, dictating the specific stereochemistry of the resulting compound. oup.comresearchgate.net
Laccases (LACs) and Peroxidases (PRXs): These oxidative enzymes generate the monolignol radicals that undergo coupling. nih.govoup.com
Following the initial coupling, the lignan scaffold undergoes further modifications by other enzymes, including reductases (like pinoresinol-lariciresinol reductase, PLR), dehydrogenases (like secoisolariciresinol (B192356) dehydrogenase, SDH), and cytochrome P450 monooxygenases (CYPs), which introduce additional functional groups and create the vast diversity of lignan structures. nchu.edu.twmdpi.com
While the general pathway for lignans is established, the specific enzymes for this compound biosynthesis in Piper kadsura are not fully identified. However, transcriptomic studies in the related Kadsura genus (family Schisandraceae) have provided significant clues. Analysis of Kadsura coccinea identified numerous candidate genes, particularly cytochrome P450s from the CYP719A and CYP81Q families, that are highly expressed in tissues with high lignan content and are believed to be involved in forming characteristic structures like the methylenedioxy bridge found in many dibenzocyclooctadiene lignans. mdpi.comnih.gov
Elucidating the complete pathway for this compound will enable its production through metabolic engineering and synthetic biology. By introducing the identified biosynthetic genes into microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae), it is possible to create "cell factories" for the scalable and sustainable production of this compound and its derivatives, bypassing the need for extraction from plant sources. nih.govnih.govresearchgate.netiupac.org
Q & A
What validated analytical methods are recommended for quantifying Kadsurenin K in plant extracts and biological matrices?
Basic Research Question
this compound’s quantification requires chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). For plant extracts, reverse-phase HPLC with UV detection (λ = 280 nm) is commonly used, while biological samples (e.g., plasma, tissue homogenates) demand MS-based methods for sensitivity. Calibration curves should be validated using pure this compound standards, with recovery rates assessed via spiked samples. Purity thresholds (≥95%) and limits of detection (LOD < 0.1 µg/mL) must align with pharmacopeial standards .
How does this compound’s molecular structure influence its bioavailability and pharmacokinetic properties?
Basic Research Question
this compound (MW 342.39, logP 3.02) adheres to Lipinski’s Rule of Five (≤5 H-bond donors, ≤10 H-bond acceptors), suggesting moderate oral bioavailability. Its five H-bond donors and lipophilic nature may limit aqueous solubility, necessitating formulation optimization (e.g., nanoemulsions or cyclodextrin complexes). In silico ADMET predictions (e.g., SwissADME) should guide experimental validation of permeability (Caco-2 assays) and metabolic stability (microsomal assays) .
What in vitro models are appropriate for studying this compound’s anti-inflammatory effects?
Basic Research Question
The IEC-6 intestinal epithelial cell line treated with LPS (1 µg/mL) + IFN-γ (10 ng/mL) for 24 hours is a validated model. Key endpoints include TNF-α (ELISA), COX-2/iNOS (western blot), and intracellular ROS (DCFH-DA assay). Dose-response curves (e.g., 2.5–10 µM) should be normalized to vehicle controls. Parallel cytotoxicity assays (MTT or LDH) are critical to exclude false positives due to cell death .
How can researchers reconcile discrepancies in reported bioactivity data for this compound across studies?
Advanced Research Question
Contradictions often arise from variability in experimental conditions (e.g., cell passage number, LPS batch differences) or analytical methodologies. Systematic reviews should employ the PRISMA framework to assess bias. Meta-analyses of dose-response data (e.g., fixed-effects models) can identify outliers. Replication studies under standardized protocols (e.g., ATCC cell lines, ISO-certified reagents) are essential .
What are the challenges in synthesizing this compound derivatives to enhance therapeutic efficacy?
Advanced Research Question
Stereochemical complexity (e.g., neolignan backbone) complicates derivatization. Semi-synthetic approaches via regioselective hydroxylation or methylation require catalysis (e.g., P450 enzymes or organocatalysts). Computational docking (AutoDock Vina) against targets like PAF receptors can prioritize derivatives. Purification challenges (e.g., isomer separation) demand chiral HPLC columns or crystallization optimization .
What molecular mechanisms underlie this compound’s antioxidant activity?
Advanced Research Question
this compound upregulates heme oxygenase-1 (HO-1) via Nrf2/Keap1 pathway activation, confirmed by siRNA knockdown experiments. ROS scavenging (e.g., superoxide dismutase mimicry) and inhibition of nitrotyrosine formation (immunofluorescence) are direct mechanisms. Comparative studies with ascorbic acid in radical scavenging assays (DPPH/ABTS) quantify relative potency .
How does this compound compare to structurally related neolignans in PAF receptor antagonism?
Advanced Research Question
this compound’s affinity for PAF receptors is hypothesized to be lower than Kadsurenin B (IC₅₀ = 0.8 µM vs. 0.3 µM in platelet aggregation assays). Competitive binding assays (³H-PAF displacement) and molecular dynamics simulations (GROMACS) can elucidate structural determinants (e.g., methoxy group positioning). Species-specific receptor isoforms (human vs. rodent) must be considered .
What best practices ensure reproducibility in this compound research?
Advanced Research Question
Adhere to FAIR principles:
- Data Transparency : Publish raw HPLC/MS spectra and cell viability data in repositories like Zenodo.
- Protocol Detail : Specify LPS/IFN-γ sources, cell culture media (e.g., DMEM + 10% FBS), and assay temperatures.
- Reagent Validation : Use commercial this compound with CoA (Certificate of Analysis) and batch-to-batch consistency checks.
- Statistical Rigor : Power analyses (G*Power) to determine sample sizes (n ≥ 3 biological replicates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
